molecular formula C21H32O5 B4960383 diethyl [4-(2-tert-butylphenoxy)butyl]malonate

diethyl [4-(2-tert-butylphenoxy)butyl]malonate

Cat. No. B4960383
M. Wt: 364.5 g/mol
InChI Key: SKGGWYIYTSALQG-UHFFFAOYSA-N
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Description

Diethyl [4-(2-tert-butylphenoxy)butyl]malonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is commonly referred to as DBM and has a molecular formula of C19H28O5. DBM is a malonic acid derivative that contains an ester group and a phenoxy group attached to a butyl chain.

Mechanism of Action

The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBM has also been shown to inhibit the replication of certain viruses by disrupting their ability to bind to host cells. In organic synthesis reactions, DBM acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds.
Biochemical and Physiological Effects
DBM has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in cancer cell growth and viral replication. DBM has also been shown to decrease the production of inflammatory cytokines in vitro. In vivo studies have shown that DBM can inhibit tumor growth in animal models and reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

DBM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DBM is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, DBM does have some limitations. It is not water-soluble, which can make it difficult to use in aqueous environments. DBM can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving DBM. In medicinal chemistry, DBM could be further studied for its anticancer, antiviral, and anti-inflammatory properties. DBM could also be studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM could be further studied for its use as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles. Additionally, the mechanism of action of DBM could be further elucidated to better understand its potential applications in various fields.

Synthesis Methods

DBM can be synthesized through a multistep process that involves the reaction of malonic acid with diethyl sulfate to form diethyl malonate. The resulting diethyl malonate is then reacted with 2-tert-butylphenol in the presence of a base to form diethyl [4-(2-tert-butylphenoxy)butyl]malonate. The synthesis of DBM is a relatively simple process that can be performed in a laboratory setting.

Scientific Research Applications

DBM has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, DBM has been shown to have anticancer, antiviral, and anti-inflammatory properties. DBM has also been studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM has been used as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles.

properties

IUPAC Name

diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-6-24-19(22)16(20(23)25-7-2)12-10-11-15-26-18-14-9-8-13-17(18)21(3,4)5/h8-9,13-14,16H,6-7,10-12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGGWYIYTSALQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate

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